5-[(3-Bromo-4-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole
Description
5-[(3-Bromo-4-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole is a tetrazole derivative featuring a 3-bromo-4-methylphenoxy methyl substituent. Tetrazoles are heterocyclic compounds known for their acidic properties (pKa ~4.5–5.0) and applications in medicinal chemistry, coordination chemistry, and materials science.
Properties
IUPAC Name |
5-[(3-bromo-4-methylphenoxy)methyl]-2H-tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4O/c1-6-2-3-7(4-8(6)10)15-5-9-11-13-14-12-9/h2-4H,5H2,1H3,(H,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNACEOVZLFIEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NNN=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Bromo-4-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole typically involves the reaction of 3-bromo-4-methylphenol with chloromethyl tetrazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Bromo-4-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted tetrazoles.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
5-[(3-Bromo-4-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole has shown potential as an antimicrobial agent. Research indicates that compounds with tetrazole rings can exhibit significant antibacterial activity. For instance, studies have demonstrated that tetrazole derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .
Anticancer Activity
The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. Preliminary studies have indicated that tetrazole derivatives can induce apoptosis in cancer cells. For example, a study published in the Journal of Medicinal Chemistry highlighted the anticancer activity of tetrazole-based compounds against various cancer cell lines .
Neuroprotective Effects
Recent investigations into neuroprotective properties have revealed that tetrazole derivatives may protect neurons from oxidative stress and apoptosis. This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Agricultural Applications
Pesticide Development
this compound is being explored as a potential pesticide. Its effectiveness against specific pests has been documented in agricultural studies. The compound's ability to disrupt pest metabolism could lead to its use as a novel insecticide or herbicide. Residue studies have indicated that compounds similar to this tetrazole can be effective while maintaining low toxicity levels for non-target organisms .
Fungicidal Properties
In addition to its insecticidal potential, there are indications that this compound may possess fungicidal properties. Research has shown that certain tetrazole derivatives can inhibit fungal growth, making them suitable candidates for agricultural fungicides .
Materials Science
Polymer Chemistry
this compound can be utilized in polymer synthesis due to its reactive functional groups. The incorporation of tetrazole moieties into polymer matrices has been studied for enhancing thermal stability and flame retardancy of materials . This application is particularly valuable in developing advanced materials for aerospace and automotive industries.
Coordination Chemistry
The compound's ability to form coordination complexes with metals opens avenues for its application in catalysis and material science. Tetrazoles are known ligands in coordination chemistry, and their complexes can exhibit unique electronic properties useful for various applications including sensors and electronic devices .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-[(3-Bromo-4-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The bromomethylphenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The tetrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Table 1: Melting Points and Substituent Characteristics of Selected Tetrazoles
Key Observations :
- Bromine vs. Chlorine : Bromine’s higher molecular weight and polarizability contribute to higher melting points in brominated derivatives (e.g., 2h: 267–268°C) compared to chlorinated analogs (4b: 95–96°C) .
- Substituent Position : Para-substituted bromophenyl derivatives (e.g., 2h) exhibit higher melting points than ortho/meta-substituted analogs due to symmetrical packing .
- Phenoxy vs. Phenyl Groups: Phenoxy-methyl substituents (as in the target compound) may reduce crystallinity compared to direct phenyl substitution due to increased conformational flexibility .
Spectral and Electronic Properties
Table 2: NMR and IR Data for Selected Tetrazoles
Key Observations :
- Aromatic Proton Shifts : Bromine’s electron-withdrawing effect deshields aromatic protons, shifting signals downfield (e.g., δ 8.2 in 2h). Methoxy groups (electron-donating) cause upfield shifts (δ 7.47 in 2i) .
- IR Stretches : Tetrazole NH stretches appear near 3400–3500 cm⁻¹, while C-Br and C-Cl stretches occur at ~500–600 cm⁻¹ and ~550–700 cm⁻¹, respectively .
Biological Activity
5-[(3-Bromo-4-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole is a compound of interest due to its diverse biological activities and potential applications in pharmaceuticals. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of tetrazole derivatives often involves the reaction of hydrazines with various carbonyl compounds or the use of azides. The specific synthesis pathway for this compound typically includes:
- Formation of the tetrazole ring : This can be achieved through the cyclization of a hydrazine derivative with an appropriate carbon source.
- Substitution reactions : The introduction of the 3-bromo-4-methylphenoxy group can occur via nucleophilic substitution on a suitable precursor.
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains including Enterococcus faecalis and fungi like Candida albicans .
| Microorganism | Activity | Control | Reference |
|---|---|---|---|
| Enterococcus faecalis | Active (compared to cefazolin) | Cefazolin | |
| Candida albicans | Active (compared to clotrimazole) | Clotrimazole |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it exhibits cytotoxic effects on cancer cell lines such as HepG2 (liver) and MCF-7 (breast) cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.
The biological activity of tetrazoles like this compound is often attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition : Many tetrazoles act as inhibitors of phosphodiesterases (PDEs), which play a critical role in cellular signaling pathways.
- Receptor Modulation : Some studies suggest that these compounds can modulate G-protein coupled receptors (GPCRs), influencing various physiological responses.
Case Studies
In a recent study examining the structure-activity relationship (SAR) of tetrazoles, it was found that substitutions at the para position on the phenyl ring significantly enhance activity against cancer cell lines .
Another study highlighted the non-toxic nature of certain tetrazoles in vivo, with no adverse effects observed in Swiss albino mice at doses up to 100 mg/kg for 28 days . This suggests a favorable safety profile for further development.
Q & A
Q. How does the tetrazole ring’s aromaticity influence its electronic properties in coordination complexes?
- Methodological Answer : Perform NBO (natural bond orbital) analysis via DFT to quantify resonance stabilization. Experimentally, UV-Vis spectroscopy (e.g., shifts in λ_max upon metal binding) and cyclic voltammetry reveal redox behavior. Compare with non-aromatic analogs (e.g., imidazole derivatives) .
Q. What mechanistic insights can isotopic labeling provide in tetrazole degradation studies?
- Methodological Answer : Use ¹⁵N-labeled tetrazoles to track ring-opening pathways via LC-MS. For hydrolytic degradation, incubate with H₂¹⁸O and analyze products for ¹⁸O incorporation. Kinetic isotope effects (KIEs) differentiate between concerted vs. stepwise mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
